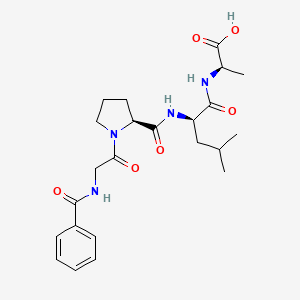![molecular formula C13H15ClN2OS B14206867 Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- CAS No. 832724-87-5](/img/structure/B14206867.png)
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloromethyl group, and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- typically involves the reaction of a thiazolidine derivative with a chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
科学研究应用
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A related compound with a similar acetamide structure but different substituents.
N-(4-chlorophenyl)acetamide: Another similar compound with a chlorophenyl group instead of the thiazolidine ring.
Uniqueness
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is unique due to its combination of a thiazolidine ring, chloromethyl group, and phenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
属性
CAS 编号 |
832724-87-5 |
|---|---|
分子式 |
C13H15ClN2OS |
分子量 |
282.79 g/mol |
IUPAC 名称 |
N-[3-benzyl-4-(chloromethyl)-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C13H15ClN2OS/c1-10(17)15-13-16(12(7-14)9-18-13)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI 键 |
PEFAOOFCZWMVTP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N=C1N(C(CS1)CCl)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


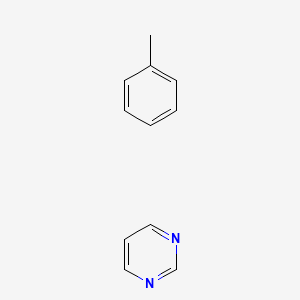
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
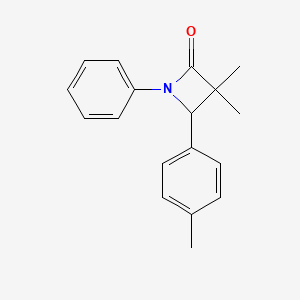
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
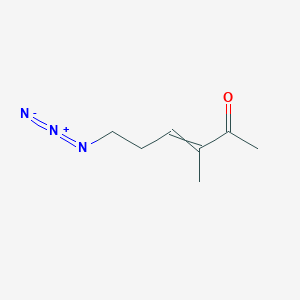
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

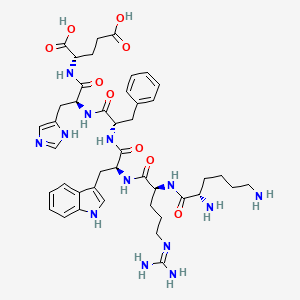
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

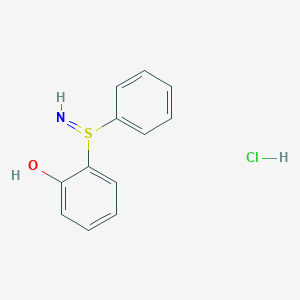
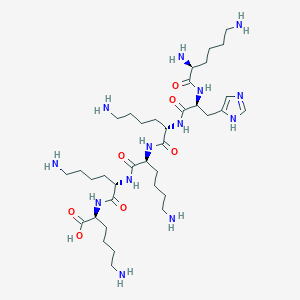
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
